2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula C16H25ClN4O2S and a molecular weight of 372.9 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps. . The pyrrolidine ring is then attached to the pyrimidine core through a sulfanylmethyl linkage. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
These compounds share similar structural features but differ in the nature of the ring attached to the pyrimidine core.
Properties
Molecular Formula |
C15H22ClN3O2S2 |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
tert-butyl 2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-6-10(19)9-23-12-8-11(16)17-13(18-12)22-4/h8,10H,5-7,9H2,1-4H3 |
InChI Key |
JUOOUKUQPHTTCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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